N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide
Description
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide is a benzothiazole-derived compound characterized by a fused [1,3]dioxolo ring system and a benzamide moiety. The methylsulfanylethyl substituent at position 7 introduces steric bulk and sulfur-based electronic effects, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-24-8-7-20-13-9-14-15(23-11-22-14)10-16(13)25-18(20)19-17(21)12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLOHVLNUPDPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The dioxolane ring is then introduced via a condensation reaction with a diol. Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzothiazole ring can be reduced under certain conditions to yield a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, and the presence of the dioxolane ring and benzamide moiety could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique structure can be compared to related benzothiazole and benzodithiazine derivatives, focusing on substituent effects, spectroscopic profiles, and synthetic pathways.
Table 1: Key Structural and Analytical Comparisons
Key Observations :
Substituent Effects: The methylsulfanylethyl group in the target compound introduces a sulfur-containing alkyl chain, which may enhance lipophilicity compared to nitro () or hydroxyl () substituents. This could influence membrane permeability in biological systems.
Spectroscopic Profiles :
- IR Spectroscopy : The C=N stretch (~1645 cm⁻¹) is consistent across benzothiazole derivatives, while SO₂ stretches (~1150–1165 cm⁻¹) in benzodithiazines (–2) are absent in the target compound due to its dioxolo-benzothiazole core .
- ¹H-NMR : Aromatic protons in the target compound (δ ~7.8–8.4) align with benzothiazole derivatives (e.g., and ), while hydroxyl protons in dihydroxy-substituted analogs () appear at δ ~9.06–10.24 .
Synthetic Pathways: The target compound’s synthesis likely involves condensation of a benzoyl chloride with a substituted benzothiazole intermediate, similar to methods described for 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide () . Carbodiimide-mediated coupling (e.g., N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride in ) is a plausible method for forming the benzamide linkage .
Research Findings and Implications
- Thermal Stability : Benzodithiazine derivatives (–2) exhibit high thermal stability (mp >300°C dec.), whereas benzothiazole analogs (e.g., ) generally have lower melting points, suggesting weaker intermolecular interactions in the latter .
- Bioactivity Potential: Structural analogs with hydroxyl or nitro groups () have shown antimicrobial and enzyme-inhibitory properties in prior studies. The methylsulfanylethyl group in the target compound may confer distinct pharmacokinetic profiles due to increased hydrophobicity .
Biological Activity
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure which includes:
- A benzamide core.
- A dioxolo-benzothiazole moiety.
- A methylsulfanylethyl substituent.
This unique arrangement is hypothesized to contribute significantly to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including compounds similar to this compound. The following table summarizes the antimicrobial activity of related compounds:
| Compound | MIC (mg/mL) | Activity Type | Reference |
|---|---|---|---|
| 2j | 0.23–0.94 | Antibacterial | |
| 2d | 0.06–0.47 | Antifungal | |
| 13p | 5.17 | Fungicidal | |
| 13f | 6.67 | Fungicidal |
Case Studies
- Antibacterial Activity : In a study evaluating various heteroarylated benzothiazoles, compound 2j exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.94 mg/mL. This suggests a promising therapeutic potential for infections caused by resistant strains .
- Antifungal Activity : Another study reported that compound 2d demonstrated excellent antifungal properties with MIC values between 0.06 and 0.47 mg/mL against common fungal pathogens . This positions it as a potential candidate for treating fungal infections.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups enhances the inhibitory activity of benzothiazole derivatives against various pathogens. Specifically:
- The introduction of halogen substituents on the benzene ring has shown improved activity against Sclerotinia sclerotiorum, with certain compounds exhibiting higher efficacy than standard drugs like quinoxyfen .
- Compounds with a methylsulfanylethyl group have been noted to enhance solubility and bioavailability, contributing to their overall activity .
Toxicity and Safety Profile
While many benzothiazole derivatives demonstrate potent biological activity, their safety profiles remain critical for therapeutic use. Compounds have been evaluated for toxicity, with some showing low LD50 values (350–1000 mg/kg), indicating a relatively safe profile compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
